Formylurea

Description

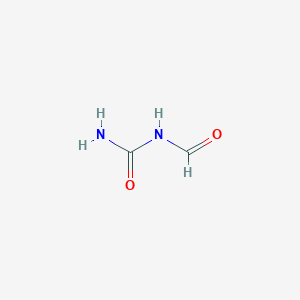

Structure

3D Structure

Properties

IUPAC Name |

N-carbamoylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N2O2/c3-2(6)4-1-5/h1H,(H3,3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOWMUPQBELRFRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152287 | |

| Record name | Formylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190-24-5 | |

| Record name | Formylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FORMYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2HU8HP4ZE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Formylurea: Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formylurea (N-carbamoylformamide), a derivative of urea, is a molecule of significant interest in organic synthesis and biochemical studies. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and reactivity. Detailed experimental protocols for its synthesis and potential analytical detection methods are presented. Furthermore, its known biological interactions are discussed, offering insights for researchers in drug discovery and metabolic studies. All quantitative data is summarized in structured tables, and key chemical transformations are illustrated with diagrams to facilitate understanding.

Chemical Structure and Identification

This compound is characterized by the presence of a formyl group attached to one of the nitrogen atoms of urea. This structural feature imparts distinct chemical properties compared to its parent compound.

| Identifier | Value |

| IUPAC Name | N-carbamoylformamide[1] |

| CAS Number | 1190-24-5[2] |

| Molecular Formula | C₂H₄N₂O₂[2] |

| Canonical SMILES | C(=O)NC(=O)N[1] |

| InChI Key | JOWMUPQBELRFRZ-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| Molecular Weight | 88.07 g/mol | [1][2] |

| Melting Point | 170-173 °C | |

| Boiling Point | 162.99 °C (estimate) | |

| XLogP3-AA | -0.7 | [1] |

| pKa (predicted) | 10.35 ± 0.46 | |

| Solubility | Highly soluble in polar aprotic solvents (e.g., DMSO, DMF); sparingly soluble in hexane.[3] | [3] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. Below are the characteristic spectral data.

¹H NMR Spectroscopy

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in this compound. The spectrum is characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Assignment |

| ~3440 | N-H stretching vibration |

| ~1680 | C=O stretching (amide I) |

| ~1598 | -NH₂ bending and C=O stretching |

| ~1450 | C-N stretching |

Synthesis of this compound

This compound is typically synthesized through the condensation reaction of urea and formic acid.

Reaction Scheme

Caption: Synthesis of this compound from Urea and Formic Acid.

Detailed Experimental Protocol

This protocol outlines the laboratory-scale synthesis of this compound.

Materials:

-

Urea

-

Formic acid (99%)

-

Calcium oxide (CaO) as a catalyst

-

Reaction vessel equipped with a stirrer and condenser

-

Heating mantle

-

Evaporation apparatus

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine urea and formic acid in a molar ratio of 1:1 to 1:1.5.

-

Catalyst Addition: Add a catalytic amount of calcium oxide (e.g., 1-5% w/w of urea).

-

Reaction Conditions: Heat the mixture to 85-95 °C with continuous stirring under atmospheric pressure. The reaction is typically carried out for 2-3 hours.

-

Work-up and Purification: After the reaction is complete, the resulting mixture is subjected to a multi-stage evaporation process to remove water and other low-boiling impurities. This is often performed under reduced pressure to prevent thermal degradation of the product.

-

Isolation: The final product, this compound, is obtained as a solid and can be further purified by recrystallization if necessary.

Chemical Reactivity

This compound undergoes several chemical reactions, primarily involving its formyl and urea moieties.

Hydrolysis

Under acidic or basic conditions, this compound can be hydrolyzed back to formic acid and urea.

Caption: Hydrolysis of this compound.

Oxidation

Strong oxidizing agents can oxidize this compound. The formyl group is oxidized to carbon dioxide, and the urea moiety can be degraded to ammonia.

Three-Component Reaction

This compound can participate in a one-pot, three-component reaction with alkyl isocyanides and dialkyl acetylenedicarboxylates to synthesize highly functionalized dihydropyrimidinones. This reaction highlights its utility as a building block in heterocyclic synthesis.

Biological Role and Interactions

The biological significance of this compound is an area of active research. Its structural similarity to urea suggests potential interactions with enzymes that metabolize urea and related compounds.

Enzymatic Reactivity

It has been demonstrated that this compound can act as a substrate for urea carboxylase .[2] However, it is resistant to the action of carbamoyltransferase enzymes.[2] This differential reactivity provides a basis for investigating its metabolic fate and potential effects on nitrogen metabolism.

The interaction with urea carboxylase can be depicted as follows:

Caption: Enzymatic Carboxylation of this compound.

Analytical Methods for Detection and Quantification

The development of robust analytical methods is crucial for studying the pharmacokinetics, metabolism, and environmental fate of this compound. While specific, validated protocols for this compound are not widely published, methods used for urea can be adapted.

Potential Experimental Protocol: HPLC-UV

Principle: High-Performance Liquid Chromatography (HPLC) with UV detection can be employed for the separation and quantification of this compound.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

Mobile Phase:

-

A gradient of water and a polar organic solvent (e.g., methanol or acetonitrile). The exact gradient profile would need to be optimized.

Detection:

-

UV detection at a wavelength where this compound exhibits maximum absorbance.

Quantification:

-

Quantification can be achieved by creating a calibration curve using standards of known this compound concentrations.

Conclusion

This compound is a versatile molecule with interesting chemical and biological properties. This guide has provided a detailed overview of its structure, properties, synthesis, and reactivity, along with relevant experimental considerations. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this compound, facilitating further exploration of its potential applications in chemistry and biology.

References

formylurea CAS number 1190-24-5

An In-depth Technical Guide to Formylurea (CAS 1190-24-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with CAS number 1190-24-5, is a urea derivative characterized by the presence of a formyl group attached to one of the nitrogen atoms.[1] Its chemical structure, containing both amide and formyl functional groups, imparts unique reactivity and makes it a compound of interest in organic synthesis and pharmaceutical research.[1] This guide provides a comprehensive overview of this compound, covering its chemical and physical properties, synthesis protocols, reactivity, biological activities, and applications in drug development.

Physicochemical and Spectroscopic Data

This compound is a white, fluffy powder.[2] While many of its physical properties like boiling point and vapor pressure are not fully reported, key computed and experimental data are available.[2]

Physical and Chemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 1190-24-5 | [1][3][4][5][6] |

| Molecular Formula | C₂H₄N₂O₂ | [4][6] |

| Molecular Weight | 88.07 g/mol | [3][4] |

| IUPAC Name | N-carbamoylformamide | [3][6] |

| Synonyms | N-Formylurea, Allophanaldehyde, Formamide, N-(aminocarbonyl)- | [3][7] |

| Melting Point | 170-173 °C | [2] |

| pKa | 10.35 ± 0.46 (Predicted) | [2] |

| XLogP3-AA | -0.7 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Storage Temperature | Below +30°C | [2][5] |

Spectroscopic Data

Spectroscopic information is crucial for the identification and characterization of this compound.

-

NMR Spectroscopy : Both ¹H NMR and ¹³C NMR data are available for this compound.[3]

-

Mass Spectrometry : GC-MS data has been recorded.[3]

-

Infrared (IR) Spectroscopy : FTIR spectra have been obtained using KBr-pellet techniques.[3]

-

Raman Spectra : Raman spectral data is also available.[3]

Synthesis and Experimental Protocols

This compound is typically synthesized through the reaction of urea with a formic acid derivative.[1] The process involves a condensation reaction, which can be optimized for laboratory and industrial-scale production.

Laboratory Synthesis Protocol

A general laboratory protocol involves the condensation reaction between urea and a formylating agent like formyl chloride.[1]

Methodology:

-

Reaction Setup : In a suitable reaction vessel, dissolve urea in an anhydrous solvent such as dichloromethane.[1]

-

Temperature Control : Cool the reaction mixture to between 0–5°C to minimize side reactions.[1]

-

Reagent Addition : Slowly add a formic acid derivative (e.g., formyl chloride) to the urea solution. An optimized molar ratio of urea to formyl chloride is 1:1.2.[1]

-

Reaction Progression : Allow the reaction to proceed while maintaining the low temperature and stirring.

-

Purification : After the reaction is complete, the crude product is purified. Recrystallization from an ethanol/water mixture is a common method.[1]

-

Validation : The purity and identity of the final product are confirmed through melting point analysis and NMR spectroscopy.[1]

Continuous Synthesis and Industrial Production

For larger scale production, a continuous system using urea and formic acid is employed, often coupled with evaporation for purification.[1] The synthesis mechanism involves a proton transfer from formic acid to urea, forming a carbamate intermediate, followed by dehydration to yield this compound.[1]

Catalysts and Parameters: Calcium-based catalysts like Calcium Oxide (CaO) or Calcium Sulfate (CaSO₄) are effective in accelerating the dehydration step without contaminating the final product.[1]

| Parameter | Value |

| Reactants Molar Ratio | Urea:Formic Acid = 1:1–1.5 |

| Reaction Temperature | 85–95°C |

| Reaction Pressure | Atmospheric |

| Catalyst Loading | 1–5% w/w (e.g., CaO) |

| Reaction Time | 2–3 hours |

| Achieved Purity | 95–98% |

Data sourced from Benchchem.[1]

The process is often integrated with a triple-effect evaporation system for simultaneous synthesis and purification.[1]

Caption: Continuous synthesis workflow for this compound production.

Chemical Reactivity and Applications in Synthesis

This compound's functional groups allow it to undergo various chemical transformations, making it a valuable intermediate in organic synthesis.[1] It can undergo hydrolysis to produce formic acid and urea, as well as oxidation and substitution reactions.[1]

Heterocycle Synthesis

This compound is a key reagent in the synthesis of various nitrogen-containing heterocyclic compounds such as pyrimidines, triazines, and imidazoles.[8] It can act as a source of formaldehyde under specific reaction conditions.[8]

Three-Component Reaction for Dihydropyrimidinones

This compound participates in a one-pot, three-component reaction with alkyl isocyanides and dialkyl acetylenedicarboxylates.[1] This reaction proceeds through the formation of a zwitterionic intermediate, which is then trapped by this compound, leading to cyclization and the formation of highly functionalized dihydropyrimidinones.[1]

Caption: Three-component reaction involving this compound.

Biological Activity and Drug Development Potential

This compound exhibits diverse biological activities, making it a subject of interest in biochemical and pharmaceutical research.[1]

Mechanism of Action

The primary mechanism of this compound's biological effect is through formylation reactions.[1] It can modify proteins and other biomolecules by introducing a formyl group, which can alter the target molecule's function and activity, thereby influencing various biochemical pathways.[1]

Caption: General mechanism of action for this compound.

Enzymatic Interactions

This compound's interactions with specific enzymes have been studied, revealing distinct reactivity patterns compared to urea.[1]

| Enzyme | Interaction with this compound | Specific Activity (U/mg) |

| Urea Carboxylase | Substrate (undergoes carboxylation) | Not reported |

| Carbamoyltransferase | Inactive (resists activity) | Not applicable |

| Triuret Hydrolase (TrtA) | Substrate | 0.07 |

Data sourced from Benchchem.[1]

This selective reactivity suggests that the formyl group plays a critical role in molecular recognition and enzyme-substrate interactions.[1]

Antimicrobial Activity

Derivatives of this compound have demonstrated promising antimicrobial properties.[1] They have been investigated for their inhibitory effects against various pathogens, including the gastric pathogen Helicobacter pylori.[1] Some derivatives also exhibit urease inhibitory activity, which is a key therapeutic target for infections caused by urease-producing microbes.[1]

Role in Drug Design

The structural and reactive properties of this compound make it a versatile scaffold in drug design.[1] The urea functionality is known to form stable hydrogen bonds with biological targets, a crucial aspect of drug-receptor interactions.[9][10] A notable example is the incorporation of a this compound moiety into a posaconazole analogue, highlighting its utility in developing new antifungal therapeutics.[1] This demonstrates that the formyl group can be used for targeted modifications to enhance drug specificity and efficacy.[1]

Safety and Handling

While a full toxicological profile has not been established, some safety data is available.

-

General Hazards : this compound may cause eye, skin, and respiratory tract irritation.

-

Stability : The compound is stable under normal temperatures and pressures.

-

Incompatibilities : It should be kept away from strong oxidizing agents.[11]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Handling : Use with adequate ventilation and minimize dust generation. Standard personal protective equipment (gloves, safety goggles) should be worn.

It is important to note that this compound is intended for research use only and not for human or veterinary use.[1][4][8]

References

- 1. This compound | 1190-24-5 | Benchchem [benchchem.com]

- 2. N-FORMYLUREA | 1190-24-5 [chemicalbook.com]

- 3. This compound | C2H4N2O2 | CID 70922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 1190-24-5 | CAS DataBase [chemicalbook.com]

- 6. This compound | CAS 1190-24-5 [matrix-fine-chemicals.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. a2bchem.com [a2bchem.com]

- 9. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assets.thermofisher.com [assets.thermofisher.com]

Experimental Protocol: Synthesis of Hypoxanthine from N,N'-diformylurea and Glycinamide

This protocol outlines the one-pot synthesis of hypoxanthine from N,N'-diformylurea and glycinamide under conditions that simulate a prebiotic "drying pool" scenario.

-

Reactant Preparation: Equimolar quantities of N,N'-dithis compound and glycinamide are used.

-

Reaction Conditions: The mixture of N,N'-dithis compound and glycinamide is heated at 175°C for 2 hours. The reaction should be carried out under an inert atmosphere, such as nitrogen, to prevent oxidative side reactions.

-

Analysis: The formation of hypoxanthine can be verified by high-resolution mass spectrometry and high-performance liquid chromatography (HPLC). The yield of the condensation reaction can be determined spectrophotometrically.

Pyrimidine Synthesis

While a direct role for this compound in pyrimidine synthesis is not as clearly defined as its role in purine formation, the involvement of its parent molecule, urea, is well-established. In plausible prebiotic scenarios, such as evaporating lagoons or drying beaches, concentrated urea solutions can react with molecules like cyanoacetaldehyde (formed from the hydrolysis of cyanoacetylene) to produce cytosine in significant yields (30-50%). Uracil can then be formed from the hydrolysis of cytosine. This suggests that in environments where this compound could form, the necessary precursors for pyrimidine synthesis would also be present and reactive.

Amino Acid Derivatives and the Path to Peptides

Formylation, the addition of a formyl group, is a crucial step in the prebiotic formation and stabilization of amino acid precursors. In a formamide-rich environment, which is also conducive to the formation of this compound, aminonitriles (themselves formed from aldehydes, cyanide, and ammonia) are readily N-formylated. This process is significant because N-formylaminonitriles are more stable than their unformylated counterparts. Alkaline processing of these N-formylaminonitriles favors hydration at the nitrile group over deformylation, which protects them from reverting to their precursor aldehydes and cyanide. This ultimately leads to the formation of N-formylated and unformylated amino acids.

Furthermore, the reaction of amino acids with urea can produce N-carbamoyl amino acids. These N-protected amino acids are considered important precursors for the emergence of peptides on the early Earth, as the N-carbamoyl group can activate the amino acid for peptide bond formation.

Quantitative Data

The following table summarizes the available quantitative data for the reactions involving this compound and related prebiotic processes.

| Reaction/Process | Reactants | Product(s) | Quantitative Data | Citation(s) |

| Formation of this compound | Urea + Formic Acid | This compound | Energy of Reaction: Endothermic, +4.7 kcal/molActivation Energy Barrier: 35.9 kcal/mol | |

| Synthesis of Cytosine | Cyanoacetaldehyde + Concentrated Urea Solution | Cytosine | Yield: 30-50% | |

| Formation of N-formyl-(β-amino)alanine nitrile | N-formyldehydroalanine nitrile + Ammonium Chloride | N-formyl-(β-amino)alanine nitrile | Yield: 84% | |

| Formation of N-formylaminonitriles | Aminonitriles (Gly-CN, Ala-CN, Val-CN) + Formamide | N-formylaminonitriles | Good yields upon heating. Gly-CN reacts at room temperature, while Ala-CN and Val-CN require heating to 80°C. |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and relationships discussed in this guide.

Caption: Synthesis of this compound and N,N'-dithis compound.

Caption: Hypoxanthine formation from N,N'-dithis compound.

Caption: this compound's central role in prebiotic synthesis.

Conclusion

This compound stands out as a compelling molecule in the landscape of prebiotic chemistry. Its formation from simple and abundant precursors, coupled with its reactivity to form the precursors of nucleic acids and its connection to the stabilization of amino acid derivatives, places it at a critical nexus in the pathways leading to the origin of life. While further research is needed to fully elucidate its role, particularly in pyrimidine synthesis, and to quantify reaction yields under a broader range of prebiotic conditions, the evidence presented in this guide underscores the importance of this compound as a key area of investigation for scientists and researchers dedicated to understanding the molecular origins of life.

Theoretical Stability of Formylurea: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct theoretical and computational studies on the stability of formylurea are not extensively available in peer-reviewed literature. This guide provides a comprehensive overview of the predicted stability, conformational landscape, and decomposition pathways of this compound based on established theoretical data from closely related analogs, primarily urea, N-acylureas, and formamide. The computational protocols described are based on methodologies proven to be robust for these analogous systems and are proposed as a framework for future dedicated studies on this compound.

Executive Summary

This compound, a molecule of interest in various chemical and biological contexts, presents a unique stability profile governed by the interplay of its formyl and urea moieties. This guide delineates the theoretical underpinnings of this compound's stability, focusing on its conformational isomers, rotational energy barriers, and likely thermal decomposition pathways. By drawing parallels with extensively studied analogs, we predict that this compound exists in several planar or near-planar conformations with significant rotational barriers around its C-N bonds, influencing its molecular recognition properties. The primary decomposition route is anticipated to be a unimolecular process yielding isocyanic acid and formamide. This document provides detailed computational methodologies to facilitate further research and presents key concepts in a structured, accessible format for professionals in drug development and chemical research.

Conformational Analysis and Rotational Barriers

The conformational flexibility of this compound is crucial for its interaction with biological targets. This flexibility is primarily dictated by rotations around the N-C(O)-N (urea backbone) and the (O)C-N (formyl group) bonds.

Conformational Isomers

Based on studies of urea and its derivatives, this compound is expected to have several stable conformers. The planarity of the urea group is a key factor, with non-planar minima having been reported for urea itself. For this compound, we can postulate at least four planar conformers arising from the relative orientations (syn/anti) of the N-H and C=O bonds.

A logical workflow for determining the stable conformers of this compound using computational methods is outlined below.

Caption: Workflow for Conformational Analysis.

Rotational Energy Barriers

The rotation around the C-N bonds in this compound is restricted due to the partial double bond character arising from resonance. This gives rise to significant rotational energy barriers, which can be determined computationally.

Table 1: Predicted Rotational Energy Barriers for this compound Based on Analogous Compounds

| Bond of Rotation | Analogous Compound(s) | Reported Barrier (kcal/mol) | Predicted Barrier for this compound (kcal/mol) | Reference(s) |

| H₂N-C(O)NHCHO | Urea, Alkylureas | 8.2 - 9.4 | ~8-10 | [1] |

| H₂NC(O)NH-CHO | N-Benzhydrylformamides | 20 - 23 | ~18-22 | [2] |

Note: The predicted barrier for the formyl group rotation is expected to be high, similar to other formamides, due to the significant resonance stabilization of the amide bond.

Thermal Decomposition Pathways

The thermal stability of this compound is a critical parameter for its storage and application. Theoretical studies on urea and N-acylureas suggest that this compound likely undergoes unimolecular decomposition at elevated temperatures.

Proposed Decomposition Reaction

The most probable decomposition pathway for this compound is analogous to that of urea and other N-acylureas: a retro-addition reaction to form isocyanic acid and formamide.[3] This is predicted to occur via a four-centered transition state.

Reaction: H₂N-C(O)-NH-CHO → HNCO + H₂N-CHO

The logical pathway for this decomposition, including the transition state, is visualized below.

Caption: this compound Decomposition Pathway.

Studies on the thermal decomposition of alkyl and phenylureas have shown that these compounds decompose through four-center pericyclic reactions, which supports the proposed pathway for this compound.[4]

Detailed Computational Methodologies

To facilitate further theoretical investigation of this compound, this section details the computational protocols that have been successfully applied to its analogs.

Geometry Optimization and Frequency Calculations

-

Method: Density Functional Theory (DFT) is a robust method for these systems. The B3LYP or M06-2X functionals are recommended.

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) is appropriate to account for polarization and diffuse functions, which are important for hydrogen bonding and accurate energy calculations.

-

Procedure:

-

Perform geometry optimization of all identified conformers.

-

Conduct frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Calculation of Rotational Barriers

-

Method: Potential Energy Surface (PES) scans or transition state searches.

-

Procedure for PES Scan:

-

Select the dihedral angle of interest.

-

Perform a relaxed PES scan by rotating the dihedral angle in small increments (e.g., 10-15 degrees), optimizing all other geometric parameters at each step.

-

The rotational barrier is the energy difference between the minimum and the maximum on the PES.

-

-

Procedure for Transition State Search:

-

Identify the transition state (TS) structure corresponding to the rotation.

-

Perform a TS optimization using methods like the Berny algorithm (OPT=TS).

-

A subsequent frequency calculation should yield exactly one imaginary frequency corresponding to the rotational motion.

-

The barrier is the ZPVE-corrected energy difference between the TS and the ground state conformer.

-

Investigation of Decomposition Pathways

-

Method: Transition state searching and Intrinsic Reaction Coordinate (IRC) calculations.

-

Procedure:

-

Propose a structure for the transition state of the decomposition reaction.

-

Optimize the TS structure using a suitable method (e.g., QST2, QST3, or OPT=TS).

-

Verify the TS with a frequency calculation (one imaginary frequency).

-

Perform an IRC calculation to confirm that the TS connects the reactant (this compound) and the desired products (isocyanic acid and formamide).

-

The activation energy (ΔE_act) is the ZPVE-corrected energy difference between the TS and the reactant.

-

The workflow for calculating the decomposition pathway is as follows:

Caption: Workflow for Decomposition Pathway Calculation.

Conclusion and Future Directions

While direct experimental or theoretical data on this compound stability is sparse, a robust predictive framework can be constructed from the extensive literature on its close chemical analogs. This compound is predicted to be a molecule with distinct, stable conformers and significant barriers to internal rotation, which has important implications for its molecular recognition and reactivity. Its primary thermal decomposition pathway is expected to yield isocyanic acid and formamide.

This guide provides a foundation for researchers and drug development professionals to understand the likely stability characteristics of this compound. It is imperative that these predictions are validated through dedicated quantum chemical calculations and experimental studies. The detailed methodologies presented herein offer a clear roadmap for such future investigations. A thorough understanding of the stability and conformational landscape of this compound will be invaluable for the rational design of new pharmaceuticals and other advanced materials.

References

An In-depth Technical Guide to the Molecular Orbital Calculations of Formylurea

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formylurea (NH₂CONHCHO) is a molecule of significant interest due to its structural similarity to urea and its potential role in various chemical and biological processes. Understanding its electronic structure through molecular orbital (MO) calculations is crucial for predicting its reactivity, stability, and potential interactions in biological systems. This technical guide provides a comprehensive overview of the theoretical framework and practical application of Density Functional Theory (DFT) for elucidating the molecular orbital properties of this compound. It details a robust computational protocol, presents illustrative quantitative data on its electronic characteristics, and visualizes key computational workflows and concepts.

Introduction

This compound, a derivative of urea, possesses both an amide and a formyl functional group.[1] This unique combination influences its electronic properties, distinguishing it from simpler molecules like urea and formamide. Molecular orbital theory provides a powerful framework for understanding the distribution and energy of electrons within a molecule, which in turn dictates its chemical behavior. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance, as the energy gap between them is a key indicator of molecular reactivity and stability.

Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become an indispensable tool for accurately predicting molecular properties. This guide focuses on the application of the B3LYP functional with the 6-311++G** basis set, a widely used and reliable method for organic molecules, to calculate the molecular orbitals of this compound.

Theoretical Background

The electronic properties of this compound are determined by the arrangement of its valence electrons in various molecular orbitals. The presence of lone pairs on the oxygen and nitrogen atoms, as well as the π-systems of the carbonyl groups, leads to a complex set of occupied and unoccupied orbitals.

The formyl group, being an electron-withdrawing group, is expected to influence the energy levels of the molecular orbitals compared to urea. MO studies have suggested that this compound exhibits localized orbitals, in contrast to the more delocalized orbitals found in urea and formamide. This localization can have significant implications for its reactivity and interaction with other molecules, such as enzymes.

Experimental Protocols: Computational Methodology

A detailed protocol for performing DFT calculations on this compound is provided below. This methodology is based on established best practices in computational chemistry.

3.1. Software

-

Gaussian 09/16: A quantum chemistry software package for performing the DFT calculations.

-

GaussView 6 or Avogadro: Molecular visualization software for building the initial structure and analyzing the results.

3.2. Computational Procedure

-

Structure Optimization:

-

The initial 3D structure of this compound is built using GaussView or Avogadro.

-

A geometry optimization is performed using the B3LYP functional and the 6-311++G** basis set. This step finds the lowest energy conformation of the molecule.

-

The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that a true energy minimum has been reached.

-

-

Molecular Orbital Calculation:

-

Using the optimized geometry, a single-point energy calculation is performed at the same level of theory (B3LYP/6-311++G**).

-

This calculation generates the molecular orbitals, their corresponding energy levels, and other electronic properties.

-

-

Data Analysis:

-

The output file from the Gaussian calculation is analyzed to extract key data, including the energies of the HOMO and LUMO, the HOMO-LUMO energy gap, and Mulliken atomic charges.

-

Molecular orbitals and the electrostatic potential map are visualized using GaussView or Avogadro.

-

Data Presentation: Calculated Electronic Properties of this compound

The following tables summarize the illustrative quantitative data obtained from DFT calculations on this compound at the B3LYP/6-311++G** level of theory. Disclaimer: As no specific published data for this compound using this exact methodology was found, the following values are illustrative and based on typical results for similar functional groups. They are intended for demonstrative purposes within this technical guide.

Table 1: Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 6.7 |

Table 2: Mulliken Atomic Charges

| Atom | Charge (e) |

| C1 (carbonyl, urea) | +0.65 |

| O1 (carbonyl, urea) | -0.55 |

| N1 (amide) | -0.70 |

| H1 (amide) | +0.35 |

| H2 (amide) | +0.35 |

| C2 (carbonyl, formyl) | +0.50 |

| O2 (carbonyl, formyl) | -0.45 |

| H3 (formyl) | +0.15 |

| N2 (amine) | -0.80 |

| H4 (amine) | +0.40 |

| H5 (amine) | +0.40 |

Visualization of Computational Workflow and Concepts

5.1. Computational Workflow

The following diagram illustrates the key steps involved in the computational analysis of this compound.

5.2. Frontier Molecular Orbital Interaction

This diagram illustrates the concept of the HOMO-LUMO gap and its relationship to electronic transitions.

Conclusion

This technical guide has outlined a comprehensive approach for the computational analysis of this compound's molecular orbitals using DFT. The provided methodology offers a robust framework for researchers to investigate the electronic properties of this and similar molecules. The illustrative data and visualizations serve to enhance the understanding of its electronic structure and reactivity. A thorough understanding of this compound's molecular orbitals is a critical step in elucidating its role in chemical synthesis and biological systems, and can provide valuable insights for applications in drug development and materials science.

References

Formylurea: A Comprehensive Technical Guide for Researchers

Introduction

Formylurea (CAS No. 1190-24-5), a derivative of urea, is a molecule of growing interest in the fields of biochemistry, organic synthesis, and pharmaceutical sciences.[1] Its unique structure, featuring both an amide and a formyl functional group, imparts a distinct reactivity that makes it a versatile building block and a subject of study for various biological interactions.[1] This technical guide provides an in-depth overview of this compound, including its nomenclature, physicochemical properties, synthesis protocols, key reactions, and applications, tailored for researchers, scientists, and professionals in drug development.

Nomenclature and Identifiers

This compound is known by several alternative names and is cataloged under various chemical identifiers. A comprehensive list is provided below for clear identification and literature searching.

| Category | Identifier |

| Common Name | This compound |

| Synonyms | N-Formylurea, Allophanaldehyde, N-carbamoylformamide, N-formamidoformamide[2][3][4] |

| IUPAC Name | N-carbamoylformamide[1][2] |

| CAS Number | 1190-24-5[1][2][5] |

| Molecular Formula | C₂H₄N₂O₂[1][2][5] |

| InChI Key | JOWMUPQBELRFRZ-UHFFFAOYSA-N[1][2][5] |

| SMILES | C(=O)NC(=O)N[2][6] |

| EC Number | 214-719-4[2] |

| PubChem CID | 70922[2] |

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, application in experiments, and understanding its behavior in different environments.

| Property | Value | Source |

| Molecular Weight | 88.07 g/mol | [1][2] |

| Melting Point | 168-173 °C | [4][5][7] |

| Density | ~1.286 - 1.437 g/cm³ (estimate) | [4][7] |

| pKa | 10.35 ± 0.46 (Predicted) | [4] |

| Appearance | White crystalline or fluffy powder | [4][7] |

| XLogP3-AA | -0.7 | [2] |

Synthesis and Experimental Protocols

Synthesis of this compound from Formic Acid and Urea

This compound is primarily synthesized through the reaction of formic acid and urea.[1] This reaction involves the formylation of urea, typically requiring heat. A continuous system for this synthesis has been described, offering an efficient method for its production.[1]

Logical Workflow for this compound Synthesis

Experimental Protocol: Continuous Synthesis

-

Reactant Preparation : Prepare a molar ratio of urea to formic acid between 1:1 and 1:1.5.[1]

-

Reaction Setup : Introduce the reactants into a continuous reaction kettle system.

-

Reaction Conditions : Maintain the reaction temperature between 85–95°C under atmospheric pressure. This temperature range is optimal for maximizing yield while minimizing side reactions.[1]

-

Purification : The output from the reactor can be coupled with a purification system, such as triple-effect evaporation, to isolate the this compound product.[1]

-

Analysis : Confirm the product identity and purity using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Chemical Reactivity and Applications in Synthesis

This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of its formyl and amide groups.[1][6]

Key Chemical Reactions

-

Hydrolysis : this compound can be hydrolyzed back to formic acid and urea.[1]

-

Oxidation : It can be oxidized to produce carbon dioxide and ammonia.[1]

-

Substitution : The formyl group can undergo substitution reactions. For instance, reaction with hydrogen sulfide (H₂S) can form thiourea derivatives.[1]

Three-Component Reaction for Dihydropyrimidinone Synthesis

A notable application of this compound is its participation in a one-pot, three-component reaction to synthesize highly functionalized dihydropyrimidinones.[1] This reaction highlights its utility in building complex heterocyclic structures.

Workflow for Dihydropyrimidinone Synthesis

Experimental Protocol: Three-Component Synthesis

-

Intermediate Formation : In a suitable solvent, react an alkyl isocyanide with a dialkyl acetylenedicarboxylate. This step generates a reactive zwitterionic intermediate.[1]

-

Nucleophilic Attack : Introduce this compound to the reaction mixture. The this compound acts as a nucleophile, trapping the zwitterionic intermediate.[1]

-

Cyclization : The trapping event initiates a cyclization cascade, leading to the formation of the dihydropyrimidinone ring structure.[1]

-

Work-up and Purification : After the reaction is complete, perform an appropriate aqueous work-up and purify the product using column chromatography or recrystallization.

-

Characterization : Characterize the final dihydropyrimidinone product using spectroscopic methods (NMR, IR, MS) to confirm its structure.

Biological Activity and Research Applications

This compound's structural elements suggest its potential involvement in various biochemical processes, making it a target for biological and pharmaceutical research.[1]

-

Formylation Reactions : It is investigated for its role in formylation, a post-translational modification where a formyl group is added to proteins or other biomolecules. This modification can alter the function and activity of the target molecules.[1]

-

Enzymatic Substrate : this compound can act as a substrate for certain enzymes. For example, it is a minor substrate for triuret hydrolase (TrtA), though with significantly lower activity compared to triuret.[1] It is also carboxylated by urea carboxylase.[1]

-

Pharmaceutical Intermediate : The compound serves as a precursor for synthesizing pharmaceutical agents, including antihypertensive and antimicrobial compounds.[1] Its structure is also found in analogues of antifungal drugs like posaconazole, highlighting its utility in drug design.[1]

Safety and Handling

While the toxicological properties of this compound have not been fully investigated, standard laboratory precautions should be observed.[7]

-

Chemical Stability : Stable under normal temperatures and pressures.[7]

-

Conditions to Avoid : Avoid excess heat, dust generation, and strong oxidants.[7]

-

Incompatibilities : Incompatible with strong oxidizing agents.[7]

-

Hazardous Decomposition : Thermal decomposition may produce nitrogen oxides and carbon monoxide.[7]

-

Handling : Use with adequate ventilation and avoid contact with skin, eyes, and clothing. Minimize dust generation.[7]

-

Storage : Store in a cool, dry, well-ventilated area in a tightly closed container.[7]

References

- 1. This compound | 1190-24-5 | Benchchem [benchchem.com]

- 2. This compound | C2H4N2O2 | CID 70922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [drugfuture.com]

- 4. N-FORMYLUREA | 1190-24-5 [chemicalbook.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. a2bchem.com [a2bchem.com]

- 7. Urea, N-formyl- | CAS#:1190-24-5 | Chemsrc [chemsrc.com]

Formylurea: A Comprehensive Technical Guide on its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formylurea, a simple derivative of urea, holds significant interest in various scientific domains, from synthetic chemistry to pharmacology. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing its synthesis, chemical properties, and biological activities. The document summarizes key quantitative data in structured tables, provides detailed experimental protocols for its synthesis and characterization, and includes visualizations of relevant chemical and biochemical pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Discovery and History

The precise historical moment of the initial discovery and synthesis of mono-formylurea is not as definitively documented as the landmark synthesis of urea by Friedrich Wöhler in 1828.[1][2] Wöhler's synthesis of urea from inorganic precursors, specifically the reaction of silver cyanate with ammonium chloride, is widely regarded as a pivotal moment in the history of chemistry, challenging the theory of vitalism.[1][2]

While the direct lineage to the first synthesis of this compound is less clear, its preparation is conceptually a straightforward extension of urea chemistry. The reaction of urea with formic acid to produce this compound and its derivatives has been a subject of study, with research indicating that the reaction can yield N,N'-dithis compound.[3][4][5] The synthesis of mono-formylurea can be achieved by carefully controlling the stoichiometry of the reactants. The reaction is self-catalyzed by formic acid and can proceed at room temperature.[3][4]

Chemical Properties and Synthesis

This compound (N-carbamoylformamide) is a white, crystalline solid with the chemical formula C₂H₄N₂O₂ and a molecular weight of 88.07 g/mol .[6] It is soluble in water and possesses both a urea and a formyl functional group, which contribute to its chemical reactivity.

Synthesis of this compound

The primary method for synthesizing this compound is the reaction of urea with formic acid.[3] This reaction can be controlled to favor the formation of mono-formylurea or di-formylurea.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂H₄N₂O₂ | [6] |

| Molecular Weight | 88.07 g/mol | [6] |

| IUPAC Name | N-carbamoylformamide | [6] |

| CAS Number | 1190-24-5 | [6][7] |

| Appearance | White crystalline solid | |

| Melting Point | 168-169 °C | |

| Solubility | Soluble in water |

Experimental Protocol: Laboratory Synthesis of N-Formylurea

This protocol describes a general method for the synthesis of N-formylurea in a laboratory setting.

Materials:

-

Urea

-

Formic acid (90%)

-

Ice water

-

Beaker

-

Magnetic stirrer and stir bar

-

Heating mantle (optional)

-

Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum source)

-

Crystallizing dish

Procedure:

-

In a beaker, dissolve urea in formic acid. A molar ratio of approximately 1:1.2 of urea to formic acid is a reasonable starting point to favor mono-formylation. For example, for 1 mole of urea (60.06 g), use 1.2 moles of 90% formic acid (approximately 61.4 mL).

-

The reaction can proceed at room temperature with stirring and is slightly exothermic.[4] The mixture can be gently heated to between 30°C and 40°C to increase the reaction rate.

-

Continue stirring the mixture. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

Once the reaction is deemed complete, the mixture is cooled in an ice bath to induce crystallization of the this compound product.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold water to remove any unreacted starting materials and impurities.

-

The purified this compound crystals are then dried, for example, in a desiccator or a vacuum oven at a low temperature.

Characterization: The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Melting Point: Compare the observed melting point with the literature value.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C=O, N-H, C-H).

-

Mass Spectrometry (MS): To determine the molecular weight.

Biological Activity and Mechanisms of Action

This compound and its derivatives exhibit a range of biological activities, primarily attributed to their ability to interact with enzymes and other proteins.

Urease Inhibition

One of the most studied biological activities of this compound derivatives is the inhibition of the enzyme urease.[8][9] Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide, a process that can have detrimental effects in agriculture (nitrogen loss) and medicine (pathogenesis of Helicobacter pylori).[10]

Urease inhibitors can be classified as active-site directed or mechanism-based.[8] this compound and its analogs, being structurally similar to urea, can act as competitive inhibitors by binding to the active site of the enzyme, thereby preventing the substrate (urea) from binding.[9][11] The interaction with the nickel ions in the active site is a key aspect of the inhibitory mechanism.[8]

Protein Interaction and Denaturation

Urea is a well-known protein denaturant, and its mechanism of action is thought to involve both direct and indirect interactions with the protein.[12][13] The direct interaction model suggests that urea can form hydrogen bonds with the protein backbone and interact favorably with amino acid side chains through van der Waals forces, leading to the disruption of the protein's native structure.[13][14] this compound, with its additional formyl group, can also participate in such interactions, potentially influencing protein structure and function.

Role in Three-Component Reactions

In synthetic organic chemistry, this compound can participate in multicomponent reactions, such as the Biginelli reaction, to generate complex heterocyclic molecules with potential pharmaceutical applications.[15][16][17] In these reactions, this compound acts as a key building block.

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis of N,N'-dithis compound, a close derivative of this compound, as detailed in patent literature.

Table 2: Reaction Parameters for the Synthesis of N,N'-Dithis compound

| Parameter | Value | Reference |

| Reactants | Urea and Formic Acid | [4][5] |

| Molar Ratio (Formic Acid:Urea) | ~2:1 | [4][5] |

| Reaction Temperature | 15 °C to 40 °C (room temperature is suitable) | [4] |

| Reaction Time | Completion within 24 hours at room temperature | [4] |

Conclusion

This compound is a molecule with a rich chemistry and diverse biological relevance. While its specific historical discovery is not as celebrated as that of its parent compound, urea, its synthesis from readily available starting materials and its utility in both synthetic and biological contexts make it a compound of ongoing interest. For researchers in drug development, its role as a scaffold in multicomponent reactions and the urease inhibitory activity of its derivatives present promising avenues for future investigation. This guide has provided a foundational understanding of this compound, offering detailed protocols and visualizations to aid in further research and application.

References

- 1. mun.ca [mun.ca]

- 2. Vitalism and synthesis of urea. From Friedrich Wöhler to Hans A. Krebs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. EP0955797B1 - Dithis compound and reaction products of urea and carboxylic acids - Google Patents [patents.google.com]

- 5. US6040273A - Dithis compound and reaction products of urea and carboxylic acids - Google Patents [patents.google.com]

- 6. This compound | C2H4N2O2 | CID 70922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. Chemistry and mechanism of urease inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Urea Orientation at Protein Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Urea denaturation by stronger dispersion interactions with proteins than water implies a 2-stage unfolding - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular Recognition of Diaryl Ureas in Their Targeted Proteins—A Data Mining and Quantum Chemical Study [mdpi.com]

- 15. a2bchem.com [a2bchem.com]

- 16. Biginelli Reaction [organic-chemistry.org]

- 17. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data Interpretation of Formylurea

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formylurea (N-carbamoylformamide), a simple derivative of urea, serves as a versatile building block in synthetic organic chemistry, particularly in the construction of heterocyclic frameworks of pharmaceutical interest.[1] A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its downstream products. This technical guide provides a comprehensive interpretation of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, supplemented with detailed experimental protocols and a visualization of its role in pyrimidine synthesis.

Spectroscopic Data of this compound

The spectroscopic data presented herein has been compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the chemically distinct protons in the molecule. The chemical shifts are influenced by the electron-withdrawing nature of the adjacent carbonyl and amide groups.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Formyl Proton (-CHO) | ~8.1 | Singlet | N/A |

| Amide Protons (-NH₂) | ~7.2 | Broad Singlet | N/A |

| Amide Proton (-NH-) | ~6.5 | Broad Singlet | N/A |

Note: Chemical shifts of N-H protons can be broad and their positions are concentration and solvent dependent.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The two carbonyl carbons are in distinct chemical environments, leading to separate resonance signals.

| Carbon Assignment | Chemical Shift (δ) ppm |

| Ureido Carbonyl (C=O) | ~158 |

| Formyl Carbonyl (C=O) | ~165 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3400-3200 | N-H Stretching | Strong, Broad |

| ~1710 | C=O Stretching (Formyl) | Strong, Sharp |

| ~1680 | C=O Stretching (Ureido) | Strong, Sharp |

| ~1600 | N-H Bending | Medium |

| ~1450 | C-N Stretching | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. This compound has a molecular weight of 88.07 g/mol .[2]

GC-MS Fragmentation Data

Under electron ionization (EI) conditions, this compound undergoes fragmentation. The major fragments observed are:

| m/z | Proposed Fragment |

| 88 | [M]⁺ (Molecular Ion) |

| 71 | [M - NH₃]⁺ |

| 44 | [H₂NCO]⁺ |

| 43 | [HNCO]⁺ |

| 29 | [CHO]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

¹H NMR Acquisition:

-

The instrument is a 400 MHz NMR spectrometer.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to obtain optimal resolution.

-

Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16-32 scans are typically averaged to improve the signal-to-noise ratio.

-

Process the Free Induction Decay (FID) with an exponential window function and Fourier transform.

-

Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the signals and determine the multiplicities and coupling constants.

¹³C NMR Acquisition:

-

The instrument is the same 400 MHz NMR spectrometer with a broadband probe.

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

Typical parameters include a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Process the FID, phase the spectrum, and reference it to the solvent peak.

FT-IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

IR Spectrum Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Mount the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

GC-MS Analysis:

-

The instrument is a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A nonpolar or mid-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Injection Volume: 1 µL with a split ratio of 20:1.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 20 to 150.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

Visualization of this compound in a Synthetic Pathway

This compound is a key precursor in the synthesis of various heterocyclic compounds, including pyrimidines, which are fundamental components of nucleic acids and have significant roles in drug development. The following diagram illustrates a simplified logical workflow for the synthesis of a pyrimidine ring using this compound.

Caption: Synthetic workflow for pyrimidine synthesis from this compound.

Conclusion

This technical guide provides a detailed overview of the spectroscopic data of this compound, essential for its identification and characterization in a research and development setting. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data. Furthermore, the visualization of its application in pyrimidine synthesis highlights its importance as a precursor in the development of molecules with potential biological activity. A comprehensive understanding of these aspects is crucial for professionals engaged in drug discovery and development.

References

formylurea reactivity with nucleophiles

An In-depth Technical Guide to the Reactivity of Formylurea with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as N-carbamoylformamide, is a simple yet functionally rich organic molecule possessing both an amide and a formyl group. Its unique structure makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry and drug development. The urea moiety is a privileged structure in numerous clinically approved drugs, valued for its ability to form stable hydrogen bonds with biological targets. Understanding the reactivity of this compound, particularly with biological nucleophiles, is critical for predicting metabolic pathways, designing stable therapeutics, and developing novel synthetic routes.

This guide provides a detailed exploration of the core reactivity of this compound with nucleophiles, focusing on reaction mechanisms, quantitative analysis, and experimental methodologies.

Core Reactivity Principles and Mechanisms

The reactivity of this compound is dominated by the electrophilic nature of its two carbonyl carbons and the potential for thermal decomposition to form highly reactive intermediates. Nucleophilic attack can occur via two primary pathways.

Pathway A: Direct Nucleophilic Acyl Substitution In this pathway, a nucleophile directly attacks either the formyl carbonyl carbon or the urea carbonyl carbon. The formyl group, being an aldehyde, is generally more electrophilic and susceptible to attack than the urea carbonyl, which is resonance-stabilized by two adjacent nitrogen atoms.

Pathway B: Decomposition to Isocyanate Intermediate Analogous to other urea derivatives, this compound can undergo thermal decomposition. This process is proposed to yield a highly reactive isocyanic acid (HNCO) intermediate and formamide.[1][2] The electrophilic isocyanic acid is then rapidly trapped by any nucleophile present in the reaction medium. This pathway is often considered the dominant mechanism for reactions of urea with nucleophiles, especially at elevated temperatures.[3]

Caption: Primary reaction pathways for this compound with nucleophiles.

Reactions with Specific Nucleophiles

Hydrolysis (Nucleophile: Water)

The hydrolysis of this compound results in its decomposition to formic acid and urea, which can be further hydrolyzed to ammonia and carbon dioxide. The uncatalyzed hydrolysis of urea is slow but proceeds faster at elevated temperatures (80-100 °C).[4] The reaction is believed to follow first-order kinetics.[4] Catalytic hydrolysis, either by enzymes (urease) or certain metal oxides (e.g., TiO₂, ZrO₂), significantly accelerates this process.[5] The mechanism likely involves the decomposition to isocyanic acid, followed by the hydrolysis of HNCO.[6]

Aminolysis (Nucleophile: Amines)

This compound can react with primary and secondary amines to produce substituted ureas, a process known as transamidation. This reaction is particularly relevant in the synthesis of pharmaceutical compounds. The reaction is most efficient under mild heating (<100 °C) and can be carried out in aqueous or organic solvents.[3] The dominant mechanism proceeds via the formation of an isocyanic acid intermediate, which is then captured by the amine nucleophile.[3]

Multi-component Reactions

This compound serves as a key reactant in one-pot, three-component reactions. For instance, it reacts with alkyl isocyanides and dialkyl acetylenedicarboxylates to synthesize highly functionalized dihydropyrimidinones. In this process, a zwitterionic intermediate formed between the isocyanide and acetylenedicarboxylate is trapped by the nucleophilic this compound, leading to cyclization.

Quantitative Data on Reactivity

Specific kinetic data for this compound is not extensively reported. However, data from its parent compound, urea, provides a valuable benchmark for understanding its reactivity, particularly for hydrolysis.

Table 1: Kinetic and Thermodynamic Parameters for Urea Hydrolysis (Non-Enzymatic) Data presented for urea as a proxy for this compound due to structural similarity.

| Parameter | Value | Conditions | Source |

| Reaction Order | First-Order | 80-100 °C, Aqueous | [4] |

| Activation Energy (Ea) | 88 kJ/mol | 80-100 °C, Aqueous | [4] |

| Activation Enthalpy (ΔH) | > 0 (Endothermic) | 288-308 K, Sandy Loam Soil | [7] |

| Activation Free Energy (ΔG) | > 0 | 288-308 K, Sandy Loam Soil | [7] |

| Activation Entropy (ΔS) | < 0 | 288-308 K, Sandy Loam Soil | [7] |

Table 2: Qualitative Reactivity of Urea with Various Amines Reaction conditions: Amine/Urea ratio 1:6, in H₂O/D₂O at 80-90 °C. Conversion measured after ~24-48 hours.

| Amine Substrate | Conversion to Ureido Product | Source |

| Ethanolamine | >99% | [3] |

| Hexamethylenediamine | >99% | [3] |

| Glycine | >99% | [3] |

| L-Lysine | >99% | [3] |

Experimental Protocols

Protocol for Kinetic Analysis of this compound Hydrolysis

This protocol describes a typical experimental setup for studying the kinetics of this compound hydrolysis at elevated temperatures.

-

Preparation of Solutions: Prepare a stock solution of this compound (e.g., 0.1 M) in deionized water. Prepare analytical standards for quantification.

-

Reaction Setup: Place a known volume (e.g., 50 mL) of the this compound solution into multiple sealed reaction vessels or a jacketed reactor equipped with a magnetic stirrer and a condenser.

-

Temperature Control: Immerse the vessels in a thermostatically controlled water or oil bath set to the desired temperature (e.g., 80, 90, 100 °C).[4]

-

Sampling: At predetermined time intervals, withdraw aliquots (e.g., 1.0 mL) from the reaction mixture. Immediately quench the reaction by cooling the aliquot in an ice bath to prevent further degradation.

-

Quantification: Analyze the concentration of the remaining this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Plot the concentration of this compound versus time. Determine the reaction order and calculate the rate constant (k) by fitting the data to the appropriate integrated rate law (e.g., ln[A] vs. time for first-order).

Caption: Experimental workflow for kinetic analysis of hydrolysis.

Representative Protocol for Reaction with a Primary Amine

This generalized protocol outlines the synthesis of a substituted urea from this compound and a primary amine, based on standard procedures for transamidation.[3]

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the primary amine (1.0 eq) in a suitable solvent (e.g., water, dioxane, or ethanol).

-

Addition of this compound: Add this compound (a molar excess, e.g., 2-6 eq) to the solution. A larger excess can drive the reaction to completion.[3]

-

Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 80-90 °C) and stir for 12-48 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

If the product precipitates, it can be isolated by filtration.

-

If the product is soluble, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to remove excess this compound and any byproducts.

-

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy (¹H, ¹³C) and mass spectrometry.

Implications for Drug Development

The reactivity of the this compound moiety has several implications for professionals in drug development:

-

Metabolic Stability: The susceptibility of a this compound-containing drug to hydrolysis or reaction with endogenous nucleophiles (e.g., amine groups on proteins like lysine) can be a metabolic liability, affecting the drug's half-life and potentially leading to off-target effects.

-

Prodrug Design: The reactivity can be harnessed to design prodrugs that release an active pharmaceutical ingredient upon hydrolysis or enzymatic cleavage in a specific physiological environment.

-

Synthetic Utility: As a synthetic intermediate, this compound provides a pathway to create diverse libraries of urea-containing compounds for screening and lead optimization. Its role in multi-component reactions allows for the rapid construction of complex heterocyclic scaffolds.[1]

Caption: Logical relationships in drug development context.

References

- 1. Thermodynamics and reaction mechanism of urea decomposition [publikationen.bibliothek.kit.edu]

- 2. Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Study of the urea hydrolysis kinetics in the precipitation conditions of hydroxides and metal salts | Eastern-European Journal of Enterprise Technologies [journals.uran.ua]

- 5. silverstripe.fkit.hr [silverstripe.fkit.hr]

- 6. researchgate.net [researchgate.net]

- 7. Kinetics and thermodynamics of urea hydrolysis under the coupling of nitrogen application rate and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

Formylurea in Astrochemical Environments: A Technical Guide

Abstract

Formylurea (H₂NCONHCHO), a molecule possessing both amide and formyl functional groups, represents a compelling, yet underexplored, species in the landscape of astrochemical research.[1] While direct detection in interstellar or cometary environments remains elusive, its chemical precursors—urea and formic acid—are known to exist in these settings, suggesting the high probability of this compound's presence as a key intermediate in the formation of more complex prebiotic molecules. This technical guide provides a comprehensive overview of the current understanding of this compound in astrochemical contexts, detailing its plausible formation pathways, potential significance in prebiotic chemistry, and the experimental and observational methodologies required for its future detection and characterization. This document is intended for researchers in astrochemistry, planetary science, and the origin of life, as well as professionals in drug development interested in prebiotic molecular evolution.

Introduction

The search for complex organic molecules (COMs) in the interstellar medium (ISM), comets, and meteorites is fundamental to understanding the chemical origins of life.[2] These extraterrestrial molecules may have seeded the early Earth with the building blocks necessary for abiogenesis. Urea (NH₂CONH₂) has been a molecule of significant interest due to its role in biological processes and its detection in various astrophysical environments.[3][4] this compound, a derivative of urea, is postulated to be a critical stepping stone in the synthesis of more complex structures, including nucleobases. This guide synthesizes the current theoretical and indirect experimental evidence for the existence and importance of this compound in space.

Abundance and Distribution of this compound and its Precursors

To date, there have been no definitive detections of this compound in any astrochemical environment. Consequently, there is no quantitative data on its abundance or distribution. However, the abundances of its primary precursors, urea and formic acid, have been constrained in several sources, providing a basis for estimating the potential for this compound formation.

| Molecule | Formula | Environment | Abundance/Concentration | Reference |

| This compound | H₂NCONHCHO | - | Not yet detected | - |

| Urea | NH₂CONH₂ | Sgr B2(N) | ~5 x 10⁻¹¹ (in G+0.693-0.027) | [5] |

| Murchison Meteorite | Detected | [3] | ||

| Interstellar Ice Analogs | Stable against UV and electron bombardment | [6] | ||